

A Technical Guide to ARL67156 for the Study of Extracellular ATP Metabolism

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Compound of Interest

Compound Name: ARL67156 trisodium hydrate

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Introduction

Extracellular adenosine 5'-triphosphate (ATP) is a critical signaling molecule involved in a vast array of physiological processes, acting as a neurotransmitter and a paracrine/autocrine mediator.^{[1][2]} Its signaling is tightly regulated by a cascade of cell-surface enzymes known as ectonucleotidases, which rapidly hydrolyze ATP to ADP, AMP, and finally adenosine.^[2] Understanding the dynamics of this pathway is crucial for research in areas such as neurotransmission, inflammation, and oncology.

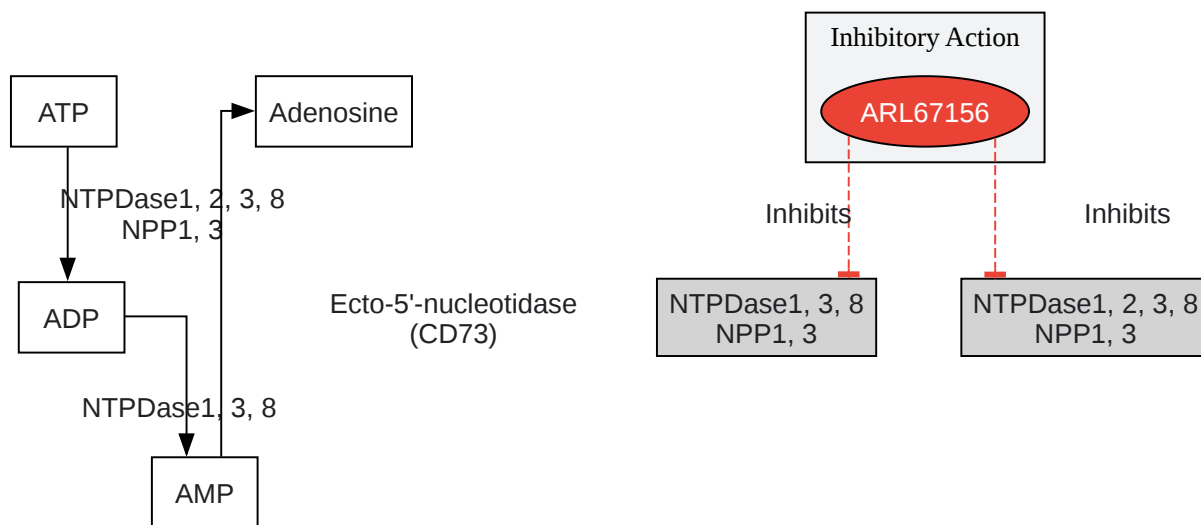
ARL67156, also known as FPL 67156 (6-N,N-Diethyl-D- β - γ -dibromomethylene adenosine triphosphate), is a widely used pharmacological tool for studying these processes.^{[2][3]} It is a non-hydrolyzable ATP analogue designed to inhibit the activity of ecto-ATPases, thereby preventing the degradation of extracellular ATP and prolonging its signaling effects.^{[3][4]} This guide provides an in-depth overview of ARL67156, its mechanism of action, experimental applications, and critical considerations for its use.

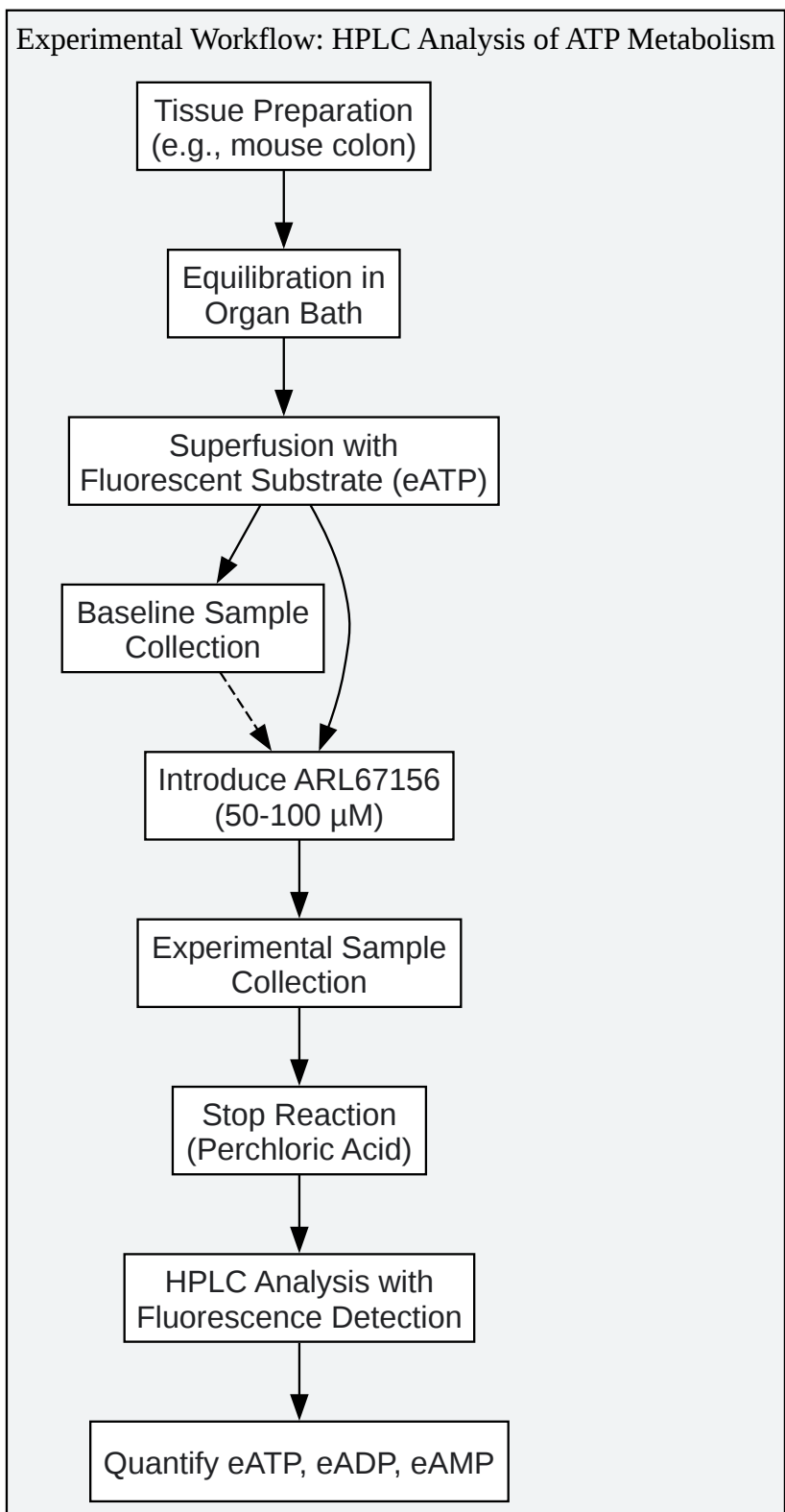
Mechanism of Action

ARL67156 functions as a competitive inhibitor of specific ectonucleotidases.^{[3][5]} By mimicking the structure of ATP, it binds to the active site of these enzymes but cannot be broken down due to the substitution of a phosphodiester bond (P-O-P) with a more stable phosphomethyl bond (P-C-P).^[3] This prevents the enzyme from hydrolyzing its natural substrate, ATP.

The primary targets of ARL67156 include members of the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) and Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families.[3] Specifically, it has been shown to be a weak but competitive inhibitor of human NTPDase1 (also known as CD39), NTPDase3, and NPP1.[6][7] However, its efficacy against other key enzymes in the purinergic signaling cascade, such as NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73), is limited.[6][7]

An important and tissue-specific consideration is the substrate selectivity of its inhibitory action. Research on murine colonic muscles has shown that ARL67156 effectively inhibits the degradation of ADP but not ATP.[1][2] This suggests that in certain biological systems, the observed potentiation of purinergic signaling by ARL67156 may be due to the accumulation of ADP rather than ATP itself, a critical factor for data interpretation.[1][2]





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